molecular formula C9H9Cl2NO B7627998 2-chloro-N-(3-chlorophenyl)-N-methylacetamide

2-chloro-N-(3-chlorophenyl)-N-methylacetamide

Cat. No. B7627998
M. Wt: 218.08 g/mol
InChI Key: KMULPGMPZGLDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-chlorophenyl)-N-methylacetamide, also known as CPCA, is a chemical compound that belongs to the class of amides. CPCA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2-chloro-N-(3-chlorophenyl)-N-methylacetamide acts as a competitive inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide are largely related to its inhibition of DAT. Increased dopamine levels in the synaptic cleft can lead to changes in neuronal signaling and behavior, including increased locomotor activity, reward-seeking behavior, and addiction potential.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3-chlorophenyl)-N-methylacetamide in lab experiments is its high potency and selectivity for DAT. This allows for precise manipulation of dopamine levels in the brain. However, one limitation is that 2-chloro-N-(3-chlorophenyl)-N-methylacetamide is not suitable for use in vivo, as it does not cross the blood-brain barrier.

Future Directions

There are many potential future directions for research on 2-chloro-N-(3-chlorophenyl)-N-methylacetamide. One area of interest is the development of more potent and selective DAT inhibitors for use in neuroscience research. Another area of interest is the study of the role of DAT in other neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to understand the biochemical and physiological effects of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide and other DAT inhibitors in order to develop more effective treatments for these disorders.

Synthesis Methods

The synthesis of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of sodium carbonate and acetonitrile. The resulting product is then treated with methylamine to yield 2-chloro-N-(3-chlorophenyl)-N-methylacetamide. This method has been optimized to produce high yields of pure 2-chloro-N-(3-chlorophenyl)-N-methylacetamide.

Scientific Research Applications

2-chloro-N-(3-chlorophenyl)-N-methylacetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. 2-chloro-N-(3-chlorophenyl)-N-methylacetamide has also been used to study the role of DAT in drug addiction and other neurological disorders.

properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-4-2-3-7(11)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMULPGMPZGLDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.